molecular formula C7H2Cl2FIO B14764643 3-Chloro-2-fluoro-6-iodobenzoyl chloride

3-Chloro-2-fluoro-6-iodobenzoyl chloride

Katalognummer: B14764643
Molekulargewicht: 318.90 g/mol
InChI-Schlüssel: SQWUCMQHYIJYSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-fluoro-6-iodobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FIO and a molecular weight of 318.89 g/mol It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and iodine substituents on the benzene ring

Vorbereitungsmethoden

The synthesis of 3-Chloro-2-fluoro-6-iodobenzoyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzoyl chloride derivative, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

3-Chloro-2-fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine, fluorine, or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium iodide, and other nucleophilic agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can yield benzyl derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-fluoro-6-iodobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-fluoro-6-iodobenzoyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the benzene ring. These groups increase the compound’s reactivity towards nucleophiles, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-fluoro-6-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

The presence of chlorine, fluorine, and iodine in this compound makes it unique and versatile for various chemical and industrial applications.

Eigenschaften

Molekularformel

C7H2Cl2FIO

Molekulargewicht

318.90 g/mol

IUPAC-Name

3-chloro-2-fluoro-6-iodobenzoyl chloride

InChI

InChI=1S/C7H2Cl2FIO/c8-3-1-2-4(11)5(6(3)10)7(9)12/h1-2H

InChI-Schlüssel

SQWUCMQHYIJYSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.